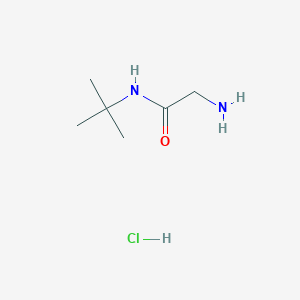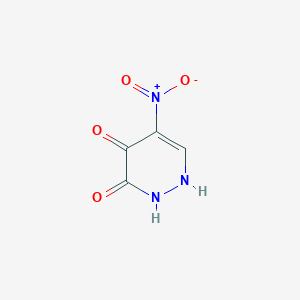
5-Cyclopropyl-1H-pyrazol-3(2H)-one
Descripción general
Descripción
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a heterocyclic organic compound . It is also known as “5-Cyclopropyl-1H-pyrazol-3-amine hydrochloride” and "3-cyclopropyl-1H-pyrazol-5-amine" .
Molecular Structure Analysis
The molecular weight of “5-Cyclopropyl-1H-pyrazol-3(2H)-one” is 159.616700 g/mol . The molecular formula is C6H9N3.HCL . The structure includes a cyclopropyl group attached to a pyrazolone ring .
Physical And Chemical Properties Analysis
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is air sensitive .
Aplicaciones Científicas De Investigación
PAK4 Inhibitors
The compound “5-Cyclopropyl-1H-pyrazol-3(2H)-one” has been used in the synthesis of PAK4 inhibitors . PAK4 (p21-activated kinase 4) is a protein kinase that plays a crucial role in cellular functions such as cell growth and cytoskeleton regulation . Inhibitors of PAK4 have shown significant inhibitory activity against cell proliferation, migration, and invasion .
Anticancer Activity
Pyrazole derivatives, including “5-Cyclopropyl-1H-pyrazol-3(2H)-one”, have been studied for their anticancer activity . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Antimicrobial Agents
Pyrazole derivatives are also known for their antimicrobial properties . They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Antidepressant Agents
The pyrazole nucleus, present in “5-Cyclopropyl-1H-pyrazol-3(2H)-one”, has been associated with antidepressant activity . This makes it a potential candidate for the development of new antidepressant drugs .
Anti-inflammatory Agents
Pyrazole derivatives have also been associated with anti-inflammatory activity . This suggests that “5-Cyclopropyl-1H-pyrazol-3(2H)-one” could potentially be used in the development of new anti-inflammatory drugs .
Antioxidant Agents
The pyrazole nucleus, present in “5-Cyclopropyl-1H-pyrazol-3(2H)-one”, has been associated with antioxidant activity . This suggests that it could potentially be used in the development of new antioxidant drugs .
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclopropyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVRRIFDWJRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476793 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1H-pyrazol-3(2H)-one | |
CAS RN |
199125-36-5 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)


